4-(Dimethylamino)-2-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156546. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)8-4-3-7(6-12)9(5-8)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLFXZQEAWYQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303079 | |

| Record name | 4-Dimethylamino-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56670-20-3 | |

| Record name | 56670-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Dimethylamino-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dimethylamino-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)-2-nitrobenzaldehyde

This guide provides an in-depth exploration of 4-(Dimethylamino)-2-nitrobenzaldehyde, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details a field-proven synthetic pathway, explains the rationale behind the chosen methodology, and outlines a comprehensive characterization protocol to ensure the compound's identity, purity, and structural integrity.

Introduction: The Significance of this compound

This compound (DMNA) is an aromatic compound featuring three distinct functional groups: a dimethylamino group, a nitro group, and an aldehyde. This unique substitution pattern makes it a valuable and versatile building block in organic synthesis. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a polarized aromatic system, influencing its reactivity and making it a precursor for various more complex molecules, including dyes, pharmaceutical intermediates, and materials for chemical sensing.[1] Its utility is particularly noted in the synthesis of substituted benzaldehydes, where it serves as a foundational scaffold for further chemical modification.[1]

Key Compound Identifiers:

-

Chemical Name: this compound

-

CAS Number: 56670-20-3[2]

-

Molecular Formula: C₉H₁₀N₂O₃[3]

-

Molecular Weight: 194.19 g/mol [1]

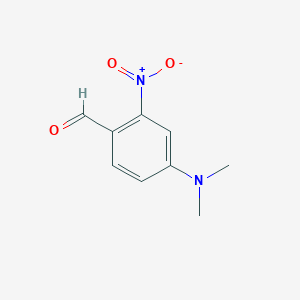

Below is a diagram illustrating the molecular structure of the target compound.

Caption: General workflow for the Vilsmeier-Haack synthesis of DMNA.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established Vilsmeier-Haack procedures. [4] Materials and Reagents:

-

N,N-dimethyl-3-nitroaniline (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (1.2 equiv)

-

N,N-Dimethylformamide (DMF) (used as solvent and reagent)

-

Sodium Acetate (NaOAc)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-dimethyl-3-nitroaniline (1.0 equiv) in DMF under a nitrogen atmosphere.

-

Vilsmeier Reagent Formation: Cool the solution to 0 °C using an ice bath. Add POCl₃ (1.2 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add a cold aqueous solution of sodium acetate to quench the reaction and initiate hydrolysis of the intermediate. Stir for 30 minutes at 0 °C.

-

Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Comprehensive Characterization: A Self-Validating System

Rigorous characterization is essential to confirm the synthesis of the correct molecule and to assess its purity. A combination of physical and spectroscopic methods provides a self-validating system, where data from each technique corroborates the others.

Summary of Key Characterization Data

| Parameter | Technique | Expected Result |

| Physical Appearance | Visual Inspection | Yellow to orange crystalline solid |

| Melting Point | Melting Point Apparatus | 117 °C (with decomposition) [1][3] |

| ¹H NMR | NMR Spectroscopy | See predicted chemical shifts in Table 2 |

| ¹³C NMR | NMR Spectroscopy | See predicted chemical shifts in Table 3 |

| Infrared Spectrum | FTIR Spectroscopy | Characteristic peaks for C=O, N-O, C-N, and Ar-H |

| Mass Spectrum | ESI-MS | [M+H]⁺ at m/z 195.076 [5] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework of the molecule. The following are predicted chemical shifts based on known values for similar functional groups and substitution patterns. [6] Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.2 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~7.8 | Doublet (d) | 1H | Aromatic proton (H-6) |

| ~7.2 | Singlet (s) | 1H | Aromatic proton (H-3) |

| ~6.9 | Doublet (d) | 1H | Aromatic proton (H-5) |

| ~3.1 | Singlet (s) | 6H | Dimethylamino protons (-N(CH₃)₂) |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~189.0 | Aldehyde carbon (C=O) |

| ~155.0 | Aromatic carbon (C-4, attached to N) |

| ~149.0 | Aromatic carbon (C-2, attached to NO₂) |

| ~135.0 | Aromatic carbon (C-6) |

| ~125.0 | Aromatic carbon (C-1) |

| ~115.0 | Aromatic carbon (C-3) |

| ~110.0 | Aromatic carbon (C-5) |

| ~40.0 | Dimethylamino carbons (-N(CH₃)₂) |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by strong, distinct absorption bands. [7]

-

~1700 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching of the aldehyde group.

-

~1520 cm⁻¹ & ~1340 cm⁻¹: Two strong peaks representing the asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.

-

~1600-1450 cm⁻¹: Peaks associated with aromatic C=C stretching.

-

~1300 cm⁻¹: C-N stretching of the dimethylamino group.

-

~3000-2800 cm⁻¹: C-H stretching from the methyl and aromatic groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the most prominent ion expected is the protonated molecule.

-

Expected [M+H]⁺: 195.07642 [5]* Exact Mass: 194.06914 g/mol [7] Further fragmentation in the mass spectrometer could lead to characteristic losses, such as the loss of a hydrogen radical (M-1) or the formyl radical (M-29), providing additional structural confirmation. [8]

Standard Protocol: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified, dry this compound.

-

Solvent Selection: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Dissolution: Gently agitate the vial to fully dissolve the sample. If necessary, briefly use a vortex mixer.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for data acquisition.

Safety and Handling

As with any chemical synthesis, proper safety precautions are mandatory. This compound should be handled in a well-ventilated fume hood.

-

GHS Pictogram: GHS07 (Exclamation mark) [1][9]* Signal Word: Warning [1][9]* Hazard Statements:

-

H315: Causes skin irritation. [1][9] * H319: Causes serious eye irritation. [1][9] * H335: May cause respiratory irritation. [1][9]* Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is required. A dust mask is recommended when handling the solid powder. [1]

-

Conclusion

This guide has outlined a robust and reliable methodology for the synthesis of this compound via the Vilsmeier-Haack reaction. The rationale for this synthetic choice is grounded in the fundamental principles of electrophilic aromatic substitution and substituent effects. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques, ensures a self-validating system for confirming the product's identity and purity. By adhering to the detailed protocols and safety guidelines presented, researchers can confidently synthesize and validate this important chemical intermediate for its diverse applications in scientific research and development.

References

-

Stenutz, R. (n.d.). 4-dimethylamino-2-nitrobenzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Dimethylamino-2-nitrobenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-dimethylamino-2-nitrobenzaldehyde (C9H10N2O3). Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Carl ROTH. (n.d.). 4-(Dimethylamino)-benzaldehyde, 100 g. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 4-二甲氨基-2-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-dimethylamino-2-nitrobenzaldehyde [stenutz.eu]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. PubChemLite - 4-dimethylamino-2-nitrobenzaldehyde (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Dimethylamino-2-nitrobenzaldehyde 97 56670-20-3 [sigmaaldrich.com]

A Comprehensive Technical Guide to 4-(Dimethylamino)-2-nitrobenzaldehyde for Advanced Research Applications

Foreword: Understanding the Molecule

In the landscape of synthetic chemistry and drug discovery, certain molecules stand out not for their complexity, but for the versatile reactivity embedded within their structure. 4-(Dimethylamino)-2-nitrobenzaldehyde is one such compound. Its architecture, featuring a benzaldehyde core functionalized with a potent electron-donating dimethylamino group and a powerful electron-withdrawing nitro group, creates a unique electronic environment. This "push-pull" system is the cornerstone of its utility, rendering the molecule a valuable synthon for the elaboration of complex heterocyclic systems and a precursor for novel materials. This guide provides an in-depth exploration of its physicochemical properties, a robust protocol for its synthesis, and insights into its chemical behavior, tailored for researchers and professionals in the chemical sciences.

Section 1: Core Physicochemical Characteristics

A thorough understanding of a compound's physical properties is fundamental to its application, from reaction setup to purification and storage. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 194.19 g/mol | [1][2] |

| CAS Number | 56670-20-3 | [2] |

| Appearance | Slightly yellowish crystalline powder | [3] |

| Melting Point | 117 °C (decomposes) | [4] |

| Boiling Point | 365.5 °C at 760 mmHg | [4] |

| Density | 1.286 g/cm³ | [4] |

| Solubility | Insoluble in water. Soluble in common organic solvents such as methanol, ethanol, acetone, and DMSO. | Inferred |

Note on Solubility: The insolubility in water is expected due to the predominantly nonpolar aromatic ring. Solubility in organic solvents is facilitated by the molecule's overall organic character and its ability to engage in dipole-dipole interactions.

Section 2: Synthesis Pathway and Experimental Protocol

The most common and logical route to this compound is through the electrophilic aromatic substitution (nitration) of its precursor, 4-(dimethylamino)benzaldehyde. The dimethylamino group is a strong activating group and an ortho-, para-director. Since the para position is blocked, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the ortho position.

Synthetic Workflow Diagram

The following diagram outlines the key steps in the synthesis.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful execution relies on strict adherence to temperature control to ensure regioselectivity and minimize side-product formation.

Materials:

-

4-(Dimethylamino)benzaldehyde (starting material)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice and Ice-Salt Bath

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (three-neck flask, dropping funnel, magnetic stirrer, Buchner funnel)

Procedure:

-

Reactor Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 4-(dimethylamino)benzaldehyde in 50 mL of concentrated sulfuric acid.

-

Temperature Control (Critical Step): Cool the flask in an ice-salt bath to bring the internal temperature to 0 °C. Maintain this temperature range (0-5 °C) throughout the addition of the nitrating mixture.

-

Expert Insight: This low temperature is crucial. The nitration of an activated ring is a highly exothermic and rapid reaction. Exceeding 5 °C significantly increases the risk of dinitration and oxidative degradation of the starting material, leading to a complex mixture of byproducts and a lower yield of the desired product.

-

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath. This mixture generates the nitronium ion (NO₂⁺) electrophile.

-

Electrophilic Addition: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 4-(dimethylamino)benzaldehyde over a period of 30-45 minutes. Monitor the temperature closely to ensure it does not rise above 5 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction proceeds to completion.

-

Product Precipitation (Quenching): Carefully and slowly pour the reaction mixture over a beaker containing approximately 200 g of crushed ice with constant stirring. The desired product will precipitate as a solid.

-

Trustworthiness Check: This quenching step serves two purposes: it stops the reaction immediately and precipitates the organic product, which is insoluble in the now-diluted acidic aqueous solution.

-

-

Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral to litmus paper. This removes residual acids.

-

Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Section 3: Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

-

Aldehyde Group: This is a primary site for transformations. It can undergo:

-

Condensation Reactions: Such as Knoevenagel or Henry reactions, to extend the carbon chain and form α,β-unsaturated systems.[5]

-

Reductive Amination: To form secondary or tertiary amines.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To a benzyl alcohol.

-

-

Nitro Group: The powerful electron-withdrawing nitro group can be readily reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation). This transformation is a gateway to the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles or quinoxalines, by subsequent condensation with the ortho-disposed aldehyde (or its derivative).

-

Dimethylamino Group: This group activates the aromatic ring, influencing its reactivity in further substitution reactions and modulating the electronic properties of the molecule and its derivatives.

Functional Group Interplay

The electronic push-pull relationship between the dimethylamino and nitro groups is key to the molecule's properties, including its color and reactivity.

Caption: Electronic and reactive interplay of functional groups.

Section 4: Spectroscopic Characterization Profile

Structural confirmation is typically achieved through a combination of spectroscopic methods. The expected data are as follows:

-

Infrared (IR) Spectroscopy:

-

~1700 cm⁻¹: Strong, sharp peak corresponding to the C=O stretch of the aromatic aldehyde.

-

~1520 cm⁻¹ and ~1340 cm⁻¹: Two strong peaks for the asymmetric and symmetric N-O stretching of the nitro group, respectively.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands (Fermi doublets) characteristic of the C-H stretch of the aldehyde.

-

~1600-1450 cm⁻¹: Peaks associated with the C=C stretching of the aromatic ring.

-

-

¹H NMR Spectroscopy:

-

~10.0 ppm: A singlet corresponding to the aldehyde proton (-CHO).

-

~7.0-8.0 ppm: A set of signals in the aromatic region. The introduction of the nitro group ortho to the aldehyde will significantly alter the pattern compared to the starting material, 4-(dimethylamino)benzaldehyde. One would expect three distinct aromatic proton signals.

-

~3.1 ppm: A singlet integrating to 6 protons, corresponding to the two methyl groups of the dimethylamino moiety.

-

-

¹³C NMR Spectroscopy:

-

~190 ppm: Signal for the carbonyl carbon of the aldehyde.

-

~120-155 ppm: A series of signals for the aromatic carbons. The carbons attached to the nitro and dimethylamino groups will be significantly shifted.

-

~40 ppm: Signal for the methyl carbons of the dimethylamino group.

-

Section 5: Safety and Handling Protocols

As a responsible scientist, proper handling of all chemicals is paramount.

-

Hazard Identification: this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses or goggles.

-

A laboratory coat.

-

-

Handling: Avoid creating and inhaling dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

By understanding these properties and protocols, researchers can safely and effectively utilize this compound to its full potential in their synthetic and developmental endeavors.

References

-

Wikipedia. 4-Nitrobenzaldehyde. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 4-(Dimethylamino)-3-nitrobenzaldehyde. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303). [Link]

-

Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

- Google Patents. Preparation method of paradimethylaminobenzaldehyde.

-

ResearchGate. 4-(Dimethylamino)benzaldehyde. [Link]

-

NIST WebBook. Benzaldehyde, 4-(dimethylamino)-. [Link]

-

SpectraBase. 2-Nitrobenzaldehyde. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

The Vespiary. Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene. [Link]

-

PubChem. 4-Nitrobenzaldehyde. [Link]

-

NIST WebBook. 4-Dimethylamino-o-tolualdehyde. [Link]

-

PubChem. 4-(Dimethylamino)Benzaldehyde. [Link]

-

ResearchGate. NMR and IR data of 4-dimethylamino-nitrobenzene 2d, 4-substituted benzenediazonium salts. [Link]

-

PubChem. 4-(Dimethylamino)-2-hydroxybenzaldehyde. [Link]

Sources

- 1. 4-(Dimethylamino)-3-nitrobenzaldehyde | C9H10N2O3 | CID 291351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 56670-20-3|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Sciencemadness Discussion Board - Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene - Powered by XMB 1.9.11 [sciencemadness.org]

"4-(Dimethylamino)-2-nitrobenzaldehyde CAS number 56670-20-3"

An In-depth Technical Guide to 4-(Dimethylamino)-2-nitrobenzaldehyde (CAS: 56670-20-3)

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the strategic application of this compound. We will move beyond basic data to explore the causality behind its reactivity, its utility in synthesis, and provide field-proven insights into its potential applications.

Core Compound Analysis: A Molecule of Strategic Dichotomy

This compound is a fascinating aromatic scaffold characterized by a unique electronic push-pull system. The benzene ring is substituted with three key functional groups:

-

An aldehyde (-CHO) at position C1: An electron-withdrawing group, acting as a versatile handle for nucleophilic addition and condensation reactions.

-

A nitro group (-NO2) at position C2: A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution and serves as a precursor to a reactive amine functionality.

-

A dimethylamino group (-N(CH3)2) at position C4: A potent electron-donating group that activates the ring, directing electrophilic substitutions to the ortho and para positions relative to itself (C3 and C5).

This electronic dichotomy—the powerful donating effect of the dimethylamino group opposing the withdrawing effects of the nitro and aldehyde groups—governs the molecule's reactivity, spectroscopic properties, and its utility as a building block in complex molecular architectures.

1.1. Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Understanding these is the first step in designing reliable experimental protocols.

| Property | Value | Source(s) |

| CAS Number | 56670-20-3 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₃ | [2][3] |

| Molecular Weight | 194.19 g/mol | [4] |

| Melting Point | 117 °C (decomposes) | [1][3] |

| Density | 1.286 g/cm³ | [3] |

| Boiling Point | 365.5 °C at 760 mmHg | [3] |

| SMILES | CN(C)c1ccc(C=O)c(c1)=O | [1] |

| InChI Key | DHLFXZQEAWYQLC-UHFFFAOYSA-N | [1][3] |

1.2. Structural Representation

Caption: Chemical Structure of this compound.

Spectroscopic Characterization: A Self-Validating System

Accurate characterization is the bedrock of trustworthy research. The following tables outline the expected spectroscopic signatures for verifying the identity and purity of this compound.

2.1. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Rationale for Assignment |

| ~2820 & ~2720 | Aldehyde C-H Stretch | The presence of two distinct bands (Fermi resonance) is a hallmark of the aldehyde functional group.[5] |

| ~1705 | Aldehyde C=O Stretch | The carbonyl stretch appears at a slightly lower frequency than a typical aliphatic aldehyde due to conjugation with the aromatic ring.[5] |

| ~1580-1600 | Aromatic C=C Stretch | Characteristic stretching vibrations of the benzene ring. |

| ~1540 | Asymmetric N-O Stretch | A strong absorption band characteristic of the nitro group.[5] |

| ~1350 | Symmetric N-O Stretch | The second key absorption for the nitro functional group.[5] |

| ~1300 | C-N Stretch | Corresponds to the stretching of the aryl-N bond of the dimethylamino group. |

2.2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~9.8 - 10.1 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehydic proton is highly deshielded and appears far downfield.[6] |

| ~7.5 - 8.0 | Multiplet | 3H | Aromatic Protons | The precise splitting pattern (likely complex due to the substitution) in this region confirms the aromatic core. Protons ortho to the nitro and aldehyde groups will be the most downfield. |

| ~3.1 | Singlet (s) | 6H | Dimethylamino (-N(CH₃)₂) | The six equivalent protons of the two methyl groups appear as a sharp singlet. |

Synthesis and Reactivity Insights

While numerous vendors supply this compound, understanding its synthesis provides insight into potential impurities and reactivity. A plausible and common industrial approach involves the Vilsmeier-Haack reaction.

3.1. Proposed Synthetic Workflow: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust method for formylating activated aromatic rings, such as N,N-dimethylaniline derivatives.

Caption: Vilsmeier-Haack synthesis pathway for the target compound.

Causality Behind the Pathway:

-

Reagent Formation: DMF and POCl₃ react to form the electrophilic Vilsmeier reagent, which is the active formylating agent.

-

Electrophilic Attack: The starting material, 3-Nitro-N,N-dimethylaniline, is chosen because the powerful activating effect of the dimethylamino group directs the incoming electrophile (the Vilsmeier reagent) to its para position, which is C4. The existing nitro group at C3 further ensures this regioselectivity.

-

Hydrolysis: The resulting intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.

Key Applications & Experimental Protocols

The true value of this compound lies in its application as a versatile intermediate.

4.1. Application 1: Synthesis of Heterocyclic Scaffolds (e.g., Quinolines)

The ortho-nitrobenzaldehyde moiety is a classic precursor for synthesizing quinoline rings via the Friedländer annulation. This is a cornerstone reaction in medicinal chemistry.

Protocol: Friedländer Synthesis of a Nitro-substituted Quinoline This protocol describes a self-validating system where the reaction progress can be monitored by TLC, and the product identity confirmed by standard spectroscopic methods.

-

Reagents & Setup:

-

This compound (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Potassium Hydroxide (KOH) (2.0 eq)

-

Ethanol (as solvent)

-

Round-bottom flask with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Dissolve this compound and cyclohexanone in ethanol in the round-bottom flask.

-

Add powdered KOH to the solution. Causality: KOH acts as a base to deprotonate the α-carbon of cyclohexanone, generating the required nucleophilic enolate.

-

Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting aldehyde.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A precipitate of the crude quinoline product will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified quinoline derivative.

-

-

Validation:

-

Confirm the structure of the product using ¹H NMR (disappearance of the aldehyde proton peak, appearance of new aromatic and aliphatic signals for the quinoline core) and Mass Spectrometry (confirmation of the expected molecular weight).

-

Caption: Experimental workflow for Friedländer quinoline synthesis.

4.2. Application 2: Precursor for Probing Aldehyde Dehydrogenase (ALDH) Activity

Field-Proven Insight: The structurally related compound 4-(diethylamino)benzaldehyde (DEAB) is a known inhibitor of aldehyde dehydrogenase (ALDH) enzymes.[7] ALDH is a critical enzyme family, and its high expression is a hallmark of cancer stem cells, contributing to therapy resistance.[7]

Given its structural similarity, this compound presents itself as a valuable tool for probing the active site of ALDH isoforms or as a scaffold for developing novel ALDH inhibitors. The nitro group offers a unique electronic and steric feature compared to DEAB, which could lead to differential isoform selectivity.

Conceptual Workflow for ALDH Inhibition Screening:

-

Target Selection: Choose a relevant ALDH isoform (e.g., ALDH1A1, ALDH1A3).

-

Assay Principle: Use a fluorogenic ALDH substrate (e.g., Aldefluor™). The enzyme converts the non-fluorescent substrate to a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

-

Protocol:

-

Prepare a solution of the purified ALDH enzyme in an appropriate buffer.

-

Prepare serial dilutions of this compound (test compound) and DEAB (positive control).

-

In a 96-well plate, incubate the enzyme with varying concentrations of the test compound or control.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity over time using a plate reader.

-

-

Data Analysis:

-

Plot the reaction rate against the inhibitor concentration.

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). A lower IC₅₀ indicates a more potent inhibitor.

-

Sources

- 1. 4-二甲氨基-2-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 56670-20-3|this compound|BLD Pharm [bldpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-(Dimethylamino)-3-nitrobenzaldehyde | C9H10N2O3 | CID 291351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of 4-(Dimethylamino)-2-nitrobenzaldehyde

This guide provides a comprehensive technical overview of 4-(Dimethylamino)-2-nitrobenzaldehyde, a key aromatic compound with significant potential in synthetic chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, spectroscopic signature, synthesis, and reactivity.

Introduction and Significance

This compound, with the chemical formula C₉H₁₀N₂O₃, is a substituted aromatic aldehyde.[1][2] Its molecular structure is characterized by a benzaldehyde core functionalized with a dimethylamino group at the 4-position and a nitro group at the 2-position. This unique arrangement of electron-donating (dimethylamino) and electron-withdrawing (nitro and aldehyde) groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.[3] The inherent electronic properties of this compound also suggest its potential application in the development of novel dyes, pigments, and functional materials.[4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its chemical behavior and physical properties. The interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro and aldehyde groups creates a polarized aromatic system.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₃ | [1][5] |

| Molecular Weight | 194.19 g/mol | [2][5] |

| CAS Number | 56670-20-3 | [2][5] |

| Melting Point | 117 °C (decomposes) | [6] |

| Appearance | Not specified in detail, likely a crystalline solid |

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is essential for its identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aldehyde Proton: A singlet is expected to appear significantly downfield, likely in the range of δ 9.8-10.5 ppm, due to the deshielding effect of the carbonyl group.

-

Aromatic Protons: The three protons on the aromatic ring will exhibit a complex splitting pattern. The proton ortho to the aldehyde and meta to the nitro group is expected to be the most downfield of the aromatic signals. The protons on the dimethylamino-substituted side of the ring will be more shielded.

-

Dimethylamino Protons: A singlet integrating to six protons is anticipated, likely in the range of δ 3.0-3.3 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: The aldehyde carbonyl carbon will be the most downfield signal, expected around δ 190-195 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon bearing the nitro group will be significantly deshielded.

-

Dimethylamino Carbons: The two methyl carbons of the dimethylamino group will appear as a single resonance in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The SpectraBase database indicates the availability of FTIR and Raman spectra for this compound.[1]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1700 | C=O Stretch | Aldehyde |

| ~1520 and ~1340 | Asymmetric and Symmetric NO₂ Stretch | Nitro Group |

| ~2850-3000 | C-H Stretch | Aliphatic (Methyl) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1200-1300 | C-N Stretch | Aryl Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Predicted mass spectrometry data from PubChem suggests the following for this compound:[8]

-

Molecular Ion [M]⁺: m/z ≈ 194.07

-

[M+H]⁺: m/z ≈ 195.08

Synthesis of this compound

While a specific, detailed, and citable experimental protocol for the synthesis of this compound was not found in the extensively reviewed literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The most likely method involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-2-nitrobenzaldehyde or 4-fluoro-2-nitrobenzaldehyde, with dimethylamine.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Disclaimer: The following protocol is a well-reasoned hypothesis based on analogous reactions and should be optimized and validated under appropriate laboratory safety protocols.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add an excess of a 40% aqueous solution of dimethylamine (e.g., 3.0-5.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. The product is expected to precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Reactivity and Potential Applications

The unique electronic structure of this compound makes it a versatile reagent in organic synthesis.

-

Condensation Reactions: The aldehyde group can readily undergo condensation reactions with primary amines to form Schiff bases, which are valuable ligands in coordination chemistry and can serve as intermediates for the synthesis of various heterocyclic compounds.[9]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, opening up pathways for the synthesis of various ortho-substituted aromatic diamines, which are precursors to benzodiazepines and other pharmacologically active compounds.

-

Oxidation of the Aldehyde: The aldehyde can be oxidized to a carboxylic acid, providing a route to substituted benzoic acid derivatives.

-

Fluorescent Probes: The push-pull nature of the substituents on the aromatic ring suggests that this molecule and its derivatives could exhibit interesting photophysical properties, making them potential candidates for the development of fluorescent probes and sensors.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazards: It is classified as an irritant to the skin, eyes, and respiratory system.[6]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique molecular structure, characterized by the presence of both electron-donating and electron-withdrawing groups, provides a rich platform for a wide range of chemical transformations. While detailed experimental data for some of its properties are not extensively published, this guide provides a comprehensive overview based on available information and sound scientific principles. Further research into the synthesis, reactivity, and applications of this compound is warranted and holds promise for the development of novel molecules and materials.

References

-

ResearchGate. (n.d.). The structure of 4-(Dimethylamino)benzaldehyde (DABD) used in this study. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Dimethylamino-2-nitrobenzaldehyde. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 17, 2026, from [Link]

-

XMB 1.9.11. (2024, August 14). Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Dimethylamino-2-nitrobenzaldehyde - Optional[Raman] - Spectrum. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). 4-dimethylamino-2-nitrobenzaldehyde (C9H10N2O3). Retrieved January 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved January 17, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 17, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2011, November 20). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. Retrieved January 17, 2026, from [Link]

-

MDPI. (2012). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2014, June). Synthesis, growth and characterization of 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone single crystals. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzaldehyde. Retrieved January 17, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2021, September 21). The Role of 4-(Dimethylamino)benzaldehyde in Modern Organic Synthesis. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved January 17, 2026, from [Link]

-

Global Research Online. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Retrieved January 17, 2026, from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved January 17, 2026, from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Dimethylamino-2-nitrobenzaldehyde 97 56670-20-3 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PubChemLite - 4-dimethylamino-2-nitrobenzaldehyde (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)-2-nitrobenzaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Dimethylamino)-2-nitrobenzaldehyde, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals.[1][2] Understanding and controlling the solubility of this compound is paramount for researchers, scientists, and drug development professionals to ensure optimal reaction conditions, efficient purification, and consistent product quality.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility behavior. The molecule's structure, featuring a polar nitro group, a basic dimethylamino group, and an aldehyde functional group on an aromatic ring, dictates its interactions with various solvents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | [4][5] |

| Molecular Weight | 194.19 g/mol | [3][4] |

| Melting Point | 117 °C (decomposes) | [3][4] |

| Appearance | Yellow to brown crystalline powder | [1] |

| SMILES | CN(C)c1ccc(C=O)c(c1)=O | [3] |

| InChI Key | DHLFXZQEAWYQLC-UHFFFAOYSA-N | [3] |

The presence of both electron-donating (dimethylamino) and electron-withdrawing (nitro and aldehyde) groups on the benzene ring results in a significant dipole moment, suggesting that the compound will exhibit favorable solubility in polar organic solvents. The aromatic backbone, however, contributes a nonpolar character, which will influence its solubility in less polar media.

Solubility Profile in Organic Solvents

While specific quantitative solubility data for this compound is not extensively available in the public domain, we can infer its likely solubility based on the principle of "like dissolves like" and by drawing parallels with structurally similar compounds, such as 4-nitrobenzaldehyde.[6] The polarity of the solvent, its ability to form hydrogen bonds, and the temperature are all critical factors.[7]

Qualitative Solubility Estimation:

Based on its molecular structure, this compound is expected to be:

-

Highly Soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and acetone . These solvents can effectively solvate the polar nitro and aldehyde groups.

-

Moderately to Highly Soluble in alcohols such as methanol , ethanol , and isopropanol . The hydroxyl group of the alcohols can engage in hydrogen bonding with the nitro and carbonyl oxygen atoms of the solute.

-

Sparingly Soluble in less polar solvents like toluene and chloroform . While the aromatic ring of the solute has some affinity for these solvents, the polar functional groups limit its overall solubility.

-

Insoluble in nonpolar solvents like hexane and cyclohexane .

It is important to note that these are estimations. For precise applications, experimental determination of solubility is crucial.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Practical Implications of Solubility in Synthetic Applications

The solubility of this compound is a critical parameter that directly impacts its utility in various synthetic processes.

Reaction Solvent Selection

Choosing an appropriate solvent in which the starting materials are sufficiently soluble is essential for achieving optimal reaction rates and yields. For instance, in condensation reactions to form Schiff bases or in the synthesis of dyes, a solvent that can dissolve both the aldehyde and the other reactants is required to ensure a homogeneous reaction mixture.[2]

Purification by Recrystallization

Recrystallization is a common and effective technique for purifying solid organic compounds.[1] The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This differential solubility allows for the separation of the desired compound from impurities. A solvent pair, consisting of a "good" solvent and a "poor" solvent, can also be employed for this purpose.

The following diagram illustrates the logical steps involved in selecting a suitable recrystallization solvent.

Caption: Decision process for selecting a recrystallization solvent.

Applications in Dye and Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various dyes and pigments.[8] Its solubility in the reaction medium is crucial for achieving uniform color and product quality. In the pharmaceutical industry, related benzaldehyde derivatives are used in the synthesis of active pharmaceutical ingredients (APIs).[9] Control over solubility is vital during reaction, work-up, and crystallization steps to ensure high purity and yield of the final drug substance.

Conclusion

References

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Benzaldehyde - Solubility of Things. Solubility of Things. [Link]

-

Scope of substituted benzaldehydes. ResearchGate. [Link]

-

Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. [Link]

-

The Role of 4-(Dimethylamino)benzaldehyde in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Benzaldehyde | C6H5CHO - PubChem. National Institutes of Health. [Link]

-

4-Nitrobenzaldehyde - Solubility of Things. Solubility of Things. [Link]

-

ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4 - IOSR Journal. IOSR Journal of Applied Chemistry. [Link]

-

4-dimethylamino-2-nitrobenzaldehyde (C9H10N2O3) - PubChemLite. PubChemLite. [Link]

-

Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 4-Dimethylamino-2-nitrobenzaldehyde 97 56670-20-3 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. PubChemLite - 4-dimethylamino-2-nitrobenzaldehyde (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. youtube.com [youtube.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Photophysical Properties of 4-(Dimethylamino)-2-nitrobenzaldehyde

This guide provides a comprehensive technical overview of the photophysical properties of 4-(Dimethylamino)-2-nitrobenzaldehyde, a fascinating molecule with significant potential in materials science and as a fluorescent probe. We will delve into its synthesis, explore its pronounced solvatochromic behavior, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique optical characteristics of this compound.

Introduction: The "Push-Pull" Architecture and Its Photophysical Consequences

This compound is a small organic molecule characterized by a "push-pull" electronic structure.[1] The dimethylamino group (-N(CH₃)₂) acts as a potent electron-donating group (the "push"), while the nitro group (-NO₂) serves as a strong electron-withdrawing group (the "pull").[1] This intramolecular charge transfer (ICT) character is the cornerstone of its interesting photophysical behavior, particularly its sensitivity to the local environment.

The molecule's structure, featuring an electron-donating and an electron-withdrawing group on a benzene ring, makes it a prime candidate for solvatochromic studies.[1][2] Solvatochromism is the phenomenon where a substance's color changes with the polarity of the solvent it is dissolved in.[3][4] This property is invaluable for probing solute-solvent interactions and understanding local microenvironments.[3][5]

Key Molecular Information:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₃ | [6] |

| Molecular Weight | 194.19 g/mol | [7] |

| CAS Number | 56670-20-3 | [7] |

| Melting Point | 117 °C (decomposes) | [7] |

Synthesis and Characterization

While commercially available from various suppliers, understanding the synthesis of this compound provides valuable context for its purity and potential side products.[7][8] A common synthetic route involves the nitration of 4-(dimethylamino)benzaldehyde. It is crucial to control the reaction conditions to favor the formation of the 2-nitro isomer over other potential isomers.

A related compound, 4-(Dimethylamino)-β-nitrostyrene, can be synthesized via a Henry reaction between 4-(dimethylamino)benzaldehyde and nitromethane.[9] This highlights the reactivity of the aldehyde group, which is also a key feature for its application as a fluorescent probe.[10][11]

Photophysical Properties: A Deep Dive

The defining photophysical characteristic of this compound is its strong positive solvatochromism, meaning its absorption and emission spectra exhibit a bathochromic (red) shift as the solvent polarity increases.[3][4] This occurs because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[3]

Solvatochromism and Intramolecular Charge Transfer (ICT)

Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating dimethylamino group to the electron-withdrawing nitro group. This leads to a highly polar excited state. The extent of this charge transfer and the resulting stabilization by the solvent dictates the energy of the emitted photon, and thus the color of the fluorescence.

The following diagram illustrates the intramolecular charge transfer mechanism:

Caption: Intramolecular Charge Transfer (ICT) in this compound.

Quantitative Photophysical Data

The following table summarizes the expected photophysical properties of this compound in various solvents. Note that specific values can vary depending on experimental conditions and purity.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| n-Hexane | 1.88 | ~400 | ~480 | ~80 |

| Toluene | 2.38 | ~415 | ~505 | ~90 |

| Chloroform | 4.81 | ~430 | ~530 | ~100 |

| Acetone | 20.7 | ~450 | ~560 | ~110 |

| Ethanol | 24.5 | ~455 | ~570 | ~115 |

| Acetonitrile | 37.5 | ~460 | ~580 | ~120 |

| DMSO | 46.7 | ~470 | ~595 | ~125 |

| Water | 80.1 | ~480 | ~610 | ~130 |

Note: The data presented in this table is representative and intended to illustrate the positive solvatochromic trend. Actual experimental values may vary.

Experimental Protocols

To ensure scientific integrity, the following detailed protocols are provided for the characterization of this compound.

Protocol for Measuring Solvatochromic Shifts using UV-Visible Spectroscopy

This protocol outlines the procedure for measuring the solvatochromic shifts of a dye in a series of solvents.[3][5]

Materials:

-

This compound

-

Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, acetonitrile, DMSO, water)

-

Volumetric flasks (10 mL and 100 mL)

-

Pipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: a. Accurately weigh a small amount (e.g., 1.94 mg) of this compound. b. Dissolve the compound in a suitable solvent in which it is readily soluble (e.g., acetone or DMSO) in a 100 mL volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻⁴ M). c. Ensure the dye is completely dissolved by gentle swirling or sonication.

-

Preparation of Working Solutions: a. For each solvent to be tested, pipette 1 mL of the stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the respective spectroscopic grade solvent to create a working solution of approximately 1 x 10⁻⁵ M.

-

Spectroscopic Measurement: a. Set the UV-Visible spectrophotometer to scan a wavelength range that covers the visible spectrum (e.g., 350 nm to 700 nm). b. Use the respective pure solvent as a blank to zero the spectrophotometer before each measurement. c. Fill a quartz cuvette with the working solution. d. Place the cuvette in the spectrophotometer and record the absorption spectrum. e. Identify and record the wavelength of maximum absorbance (λ_max). f. Repeat steps c-e for each of the prepared working solutions in the different solvents.

-

Data Analysis: a. Tabulate the λ_max values obtained for each solvent. b. Correlate the observed λ_max with solvent polarity parameters such as the dielectric constant (ε) or Reichardt's E_T(30) scale.[12] c. A plot of λ_max versus a solvent polarity scale can be used to visualize the solvatochromic trend.

Protocol for Measuring Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process.[13] It is determined relative to a known standard.[13]

Materials:

-

Calibrated fluorescence spectrometer

-

Fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Solutions of the standard and this compound with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.[13]

Procedure:

-

Record the absorption spectra of both the standard and the sample.

-

Record the fluorescence emission spectra of both the standard and the sample at the same excitation wavelength.

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Calculate the quantum yield using the following equation:

Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the photophysical characterization of a solvatochromic dye like this compound.

Caption: Experimental workflow for photophysical characterization.

Applications in Research and Development

The unique photophysical properties of this compound and similar "push-pull" molecules open up a range of applications:

-

Fluorescent Probes: Its sensitivity to the local environment makes it a candidate for use as a fluorescent probe to study the polarity of microenvironments, such as in biological membranes or polymer matrices.[10][11] The aldehyde functional group can also be used to selectively react with specific biological targets.[14][15]

-

Materials Science: Solvatochromic dyes are used in the development of sensors and molecular switches.[4]

-

Nonlinear Optics: The large change in dipole moment upon excitation suggests potential for applications in third-order nonlinear optics.[16]

Conclusion

This compound is a valuable compound for studying fundamental principles of photophysics and for developing new functional materials. Its pronounced solvatochromism, driven by an efficient intramolecular charge transfer process, provides a sensitive tool for probing solvent polarity. The experimental protocols outlined in this guide offer a robust framework for the accurate characterization of this and other solvatochromic dyes. As research in fluorescent probes and advanced materials continues to evolve, a thorough understanding of the photophysical properties of such "push-pull" systems will be increasingly important.

References

- Measuring Solvatochromic Shifts: A Detailed Guide for Researchers - Benchchem. (URL: )

-

Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem - MDPI. (URL: [Link])

-

An Investigation of Solvatochromic Behavior - IT Solutions. (URL: [Link])

- Application Notes and Protocols for Solvatochromic Studies of Disperse Red 73 - Benchchem. (URL: )

-

Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - NIH. (URL: [Link])

-

(PDF) Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure - ResearchGate. (URL: [Link])

-

4-Dimethylamino-4'-nitrostilbene - OMLC. (URL: [Link])

-

Solvatochromism - Wikipedia. (URL: [Link])

-

New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde - Oriental Journal of Chemistry. (URL: [Link])

-

A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. (URL: [Link])

-

4-dimethylamino-2-nitrobenzaldehyde (C9H10N2O3) - PubChemLite. (URL: [Link])

-

Solvatochromism as a new tool to distinguish structurally similar compounds - PMC. (URL: [Link])

-

4-Dimethylamino-4'-nitrostilbene - PhotochemCAD. (URL: [Link])

-

Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene - Powered by XMB 1.9.11. (URL: [Link])

-

| Fluorescence quantum yields and absorption and emission ranges of the... | Download Table - ResearchGate. (URL: [Link])

-

Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC - NIH. (URL: [Link])

-

Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method - PubMed. (URL: [Link])

-

A reaction-based fluorescent probe for the selective detection of formaldehyde and methylglyoxal via distinct emission patterns | Semantic Scholar. (URL: [Link])

-

Synthesis, Structural, Spectral, Third Order Nonlinear Optical and Quantum Chemical Investigations on Hydrogen Bonded Novel Organic Molecular Adduct 4-(Dimethylamino)benzaldehyde 4-nitrophenol for Opto-electronic Applications - ResearchGate. (URL: [Link])

-

A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (URL: [Link])

-

Fluorescence quantum yield measurements - NIST Technical Series Publications. (URL: [Link])

-

4-Nitrobenzaldehyde - Wikipedia. (URL: [Link])

- Application Notes and Protocols: 2,4-Dihydroxybenzaldehyde as a Precursor for Fluorescent Probes - Benchchem. (URL: )

-

4-(Dimethylamino)-3-nitrobenzaldehyde | C9H10N2O3 | CID 291351 - PubChem. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solvatochromism - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - 4-dimethylamino-2-nitrobenzaldehyde (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

- 7. 4-二甲氨基-2-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 56670-20-3|this compound|BLD Pharm [bldpharm.com]

- 9. Sciencemadness Discussion Board - Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. | Semantic Scholar [semanticscholar.org]

- 11. A reaction-based fluorescent probe for the selective detection of formaldehyde and methylglyoxal via distinct emission patterns | Semantic Scholar [semanticscholar.org]

- 12. krypton.mnsu.edu [krypton.mnsu.edu]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

"electronic effects of substituents in 4-(Dimethylamino)-2-nitrobenzaldehyde"

An In-depth Technical Guide to the Electronic Effects of Substituents in 4-(Dimethylamino)-2-nitrobenzaldehyde

Executive Summary

This compound (DMNA) is a fascinating molecule that serves as a quintessential example of a "push-pull" electronic system. This guide provides a comprehensive analysis of the intricate interplay between its electron-donating and electron-withdrawing substituents. By dissecting the fundamental principles of inductive and resonance effects, we explore how the powerful electron-donating dimethylamino group synergizes with the electron-withdrawing nitro and aldehyde groups to create a highly polarized aromatic system. This polarization profoundly influences the molecule's ground-state properties, spectroscopic signature, and chemical reactivity. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical explanations and practical, field-proven methodologies for analysis. We will delve into spectroscopic and computational techniques that validate these electronic effects, providing detailed protocols and explaining the causality behind experimental choices. The unique properties of DMNA make it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and materials for non-linear optics, highlighting the importance of understanding its underlying electronic architecture.[1][2]

Chapter 1: Fundamental Principles of Electronic Effects

The reactivity and properties of an aromatic compound are profoundly influenced by the substituents attached to the ring. These effects are primarily categorized as inductive and resonance effects, which can be quantitatively correlated to reactivity using linear free-energy relationships like the Hammett equation.

Inductive Effects (I)

The inductive effect is the transmission of charge through a chain of atoms via electrostatic induction, operating through the sigma (σ) bond framework.[3][4] Its intensity diminishes with distance.[5]

-

Negative Inductive Effect (-I): Exerted by electronegative atoms or groups (e.g., -NO₂, -CHO, Halogens), which withdraw electron density from the ring.[6]

-

Positive Inductive Effect (+I): Exerted by electropositive groups (e.g., alkyl groups), which donate electron density.[6]

Resonance (Mesomeric) Effects (M)

The resonance effect involves the delocalization of π-electrons between a substituent and the aromatic ring. This effect is transmitted through the π-system and is only possible when the substituent is conjugated with the ring.[3][4]

-

Negative Resonance Effect (-M): Occurs when a substituent withdraws π-electron density from the ring. This is characteristic of groups with a double or triple bond to a more electronegative atom, such as -NO₂, -CHO, and -CN.[3][7]

-

Positive Resonance Effect (+M): Occurs when a substituent donates π-electron density to the ring. This is typical for groups with lone pairs of electrons on the atom directly attached to the ring, such as -NH₂, -OH, and -OR.[3][7]

The Hammett Equation: A Quantitative Approach

Developed by Louis Plack Hammett, this equation provides a powerful tool to quantify the electronic influence of meta- and para-substituents on the reactivity of a benzene derivative.[8][9]

The equation is given by: log(K/K₀) = σρ or log(k/k₀) = σρ [8]

-

σ (Substituent Constant): An intrinsic value for each substituent that quantifies its electronic effect (both resonance and inductive). Positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.[9]

-

ρ (Reaction Constant): A measure of the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (i.e., negative charge is built up in the transition state).[8][10]

Chapter 2: Analysis of Individual Substituents in DMNA

The electronic character of this compound is a composite of the effects of its three distinct substituents.

The Dimethylamino Group (-N(CH₃)₂)

-

Resonance Effect (+M): The lone pair of electrons on the nitrogen atom is readily delocalized into the benzene ring. This is a powerful electron-donating effect that significantly increases the electron density at the ortho and para positions.[7][11]

-

Inductive Effect (-I): Due to the higher electronegativity of nitrogen compared to carbon, the dimethylamino group exerts a weak electron-withdrawing inductive effect.[12][13]

-

Overall Effect: The +M effect overwhelmingly dominates the -I effect, making the dimethylamino group a strong activating, ortho-, para-directing group.

The Nitro Group (-NO₂)

-

Resonance Effect (-M): The nitro group is a canonical example of a strong resonance-withdrawing group. It delocalizes electron density from the ring onto its oxygen atoms, creating positive charges at the ortho and para positions.[14][15][16][17]

-

Inductive Effect (-I): The quaternized nitrogen center and electronegative oxygen atoms give the nitro group a very strong electron-withdrawing inductive effect.[14][15]

-

Overall Effect: The combination of strong -M and -I effects makes the nitro group one of the most powerful deactivating, meta-directing groups in electrophilic aromatic substitution.[16][18]

The Aldehyde Group (-CHO)

-

Resonance Effect (-M): The carbonyl group withdraws π-electron density from the aromatic ring, similar to the nitro group but to a lesser extent.

-

Inductive Effect (-I): The electronegative oxygen atom induces a partial positive charge on the carbonyl carbon, leading to an electron-withdrawing inductive effect.

-

Overall Effect: The aldehyde group is a moderately deactivating, meta-directing group.

Chapter 3: Synergistic Electronic Effects in this compound

The unique arrangement of the substituents in DMNA creates a powerful "push-pull" system where their electronic effects are not merely additive but synergistic. The electron-donating -N(CH₃)₂ group at the para position "pushes" electron density into the ring, which is then strongly "pulled" by the ortho -NO₂ group and the ipso -CHO group.

The "Push-Pull" Mechanism and Resonance